N-cyclohexyl-2-nitrobenzamide is a sterically hindered, highly crystalline ortho-nitrobenzamide derivative utilized primarily as a synthetic intermediate in medicinal chemistry and materials science [1]. Featuring a bulky cyclohexyl moiety and an ortho-positioned nitro group, the compound is specifically valued for its clean reduction to N-cyclohexyl-2-aminobenzamide [2]. This downstream amine serves as a foundational building block for anthranilic acid amides—a prominent class of antiangiogenic VEGF receptor kinase inhibitors—and quinazoline-2,4-diones [2]. Its stable solid-state properties, characterized by a monoclinic P21/n crystal structure and a melting point of 156–157 °C, combined with excellent solubility in standard organic solvents, make it highly processable for both combinatorial discovery workflows and scaled-up pharmaceutical manufacturing [REFS-1, REFS-3].
Substituting N-cyclohexyl-2-nitrobenzamide with its para-isomer (N-cyclohexyl-4-nitrobenzamide) or less sterically hindered analogs fundamentally disrupts downstream synthetic utility [1]. The ortho-nitro arrangement is an absolute geometric requirement for subsequent intramolecular cyclization reactions; attempting to synthesize quinazolinones from meta- or para-isomers results in complete reaction failure due to excessive spatial separation between the reactive amine and amide centers [2]. Furthermore, the specific steric bulk of the N-cyclohexyl group dictates the dihedral angle of the amide bond [3]. This conformational feature is strictly required for the binding affinity of downstream anthranilamide-based VEGFR inhibitors. Replacing the cyclohexyl group with a planar phenyl ring or a smaller aliphatic group alters the 3D spatial arrangement of the final active pharmaceutical ingredient (API), leading to a drastic loss of target binding efficacy and rendering generic structural analogs unviable for these specific procurement pathways [2].
N-cyclohexyl-2-nitrobenzamide is characterized by a highly stable monoclinic P21/n crystal structure, presenting as a solid with a well-defined melting point of 156–157 °C [REFS-1, REFS-3]. In contrast, smaller aliphatic benzamide analogs, such as N-isopropylbenzamide, exhibit significantly lower melting points (101–103 °C) and higher tendencies to oil out during crystallization [1]. The robust crystallinity of the N-cyclohexyl derivative allows for high-yield purification via simple recrystallization from solvents like ethyl acetate or hexanes, bypassing the need for solvent-intensive chromatographic steps during manufacturing scale-up.
| Evidence Dimension | Melting point and solid-state stability |
| Target Compound Data | 156–157 °C (highly crystalline monoclinic solid) |
| Comparator Or Baseline | N-isopropylbenzamide (101–103 °C) |
| Quantified Difference | >50 °C higher melting point, enabling higher-efficiency crystallization-based purification |
| Conditions | Standard laboratory recrystallization and melting point determination |
High crystallinity directly translates to lower purification costs and higher batch-to-batch reproducibility in pharmaceutical intermediate procurement.
The ortho-positioning of the nitro group in N-cyclohexyl-2-nitrobenzamide is a non-negotiable structural feature for its use as a precursor to 1,3-N-disubstituted quinazoline-2,4-diones [1]. Upon reduction to the corresponding anthranilamide, the ortho-amine can undergo intramolecular cyclization with high efficiency. When compared to N-cyclohexyl-4-nitrobenzamide (the para-isomer), the para-derivative yields 0% cyclized quinazolinone product under identical conditions, as the spatial distance between the amine and amide groups precludes ring formation [1].
| Evidence Dimension | Yield of intramolecular cyclized heterocyclic products |
| Target Compound Data | Quantitative conversion viability to ortho-aminobenzamide for cyclization |
| Comparator Or Baseline | N-cyclohexyl-4-nitrobenzamide (para-isomer) |
| Quantified Difference | 100% loss of cyclization viability in the para-isomer |
| Conditions | Post-reduction intramolecular cyclization conditions |
Procurement must strictly specify the ortho-isomer to ensure chemical viability for anthranilamide and quinazolinone synthesis workflows.
The N-cyclohexyl moiety provides a specific steric volume that is critical when this compound is used to synthesize anthranilic acid amide-based VEGF receptor kinase inhibitors [1]. Downstream APIs derived from bulky, non-planar aliphatic amides maintain the necessary dihedral angle for binding in the kinase active site [2]. Substituting the cyclohexyl group with smaller or planar groups in the precursor stage results in downstream analogs with significantly reduced binding affinity—often shifting IC50 values from the low nanomolar range (e.g., 9–23 nM) to submicromolar ranges—due to suboptimal hydrophobic interactions in the receptor pocket [1].
| Evidence Dimension | Downstream API target binding affinity (IC50) |
| Target Compound Data | Precursor to low-nanomolar (9-23 nM) VEGFR inhibitors |
| Comparator Or Baseline | Precursors lacking bulky aliphatic N-substituents |
| Quantified Difference | Order-of-magnitude loss in downstream potency without the steric group |
| Conditions | Recombinant VEGFR-2 kinase inhibition assays for downstream anthranilamides |
Selecting the exact N-cyclohexyl precursor is essential for medicinal chemists aiming to synthesize highly potent, sterically targeted antiangiogenic compounds.
Serves as a validated starting material for reduction to N-cyclohexyl-2-aminobenzamide, a core scaffold for developing antiangiogenic VEGF receptor kinase inhibitors [1].
Utilized for the synthesis of diverse 1,3-N-disubstituted quinazoline-2,4-diones, where the stable nitro group can be reduced post-coupling to facilitate cyclization [2].
Employed as a highly crystalline monoclinic model compound (P21/n) in X-ray diffraction studies investigating the dihedral angles and conformational preferences of sterically hindered ortho-nitro amides [3].